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Compound of Interest

Compound Name: DNDI-6174

Cat. No.: B12381577 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profiles of DNDI-6174, a novel

preclinical candidate for visceral leishmaniasis, and amphotericin B, a long-standing but toxic

antifungal and antileishmanial agent. This comparison is based on publicly available preclinical

and experimental data.

Executive Summary
DNDI-6174 emerges as a promising drug candidate with a notably safer preclinical profile

compared to the well-documented toxicity of amphotericin B. While amphotericin B remains a

potent therapeutic, its use is often limited by severe side effects, particularly nephrotoxicity. In

contrast, preliminary and pivotal preclinical safety studies of DNDI-6174 have not revealed any

significant safety concerns, and a no-observed-adverse-effect level (NOAEL) has been

established. This guide will delve into the available quantitative data, experimental

methodologies, and mechanisms of toxicity for both compounds.

Data Presentation: Quantitative Toxicity Comparison
The following tables summarize the available quantitative toxicity data for DNDI-6174 and

various formulations of amphotericin B. It is important to note that direct head-to-head

comparative studies are limited, and data has been compiled from various sources.

Table 1: In Vitro Cytotoxicity Data
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Compound Cell Line Assay Endpoint Result Citation

DNDI-6174

PMM, MRC5,

3T3, HepG2,

HFF, THP1,

U2OS, Vero

Not Specified Cytotoxicity

Profiled, no

major flags

identified

[1]

Amphotericin

B

HK-2 (Human

Kidney)

CellTiter-

Glo®
CC50 1.5 µM [2]

Amphotericin

B

HK-2 (Human

Kidney)
CCK-8 IC50

10.1 µM

(Cisplatin

used as

comparator)

[3]

Amphotericin

B

(Fungizone™

)

293T (Human

Kidney)
MTS & LDH Cytotoxicity

No

cytotoxicity

observed

Amphotericin

B

(Fungizone™

)

THP1

(Human

Monocytic)

MTS & LDH Cytotoxicity
Cytotoxic at

500 µg/L

Note: Specific IC50 values for DNDI-6174 against this panel of mammalian cell lines are not

publicly available in the reviewed literature.
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Compound
Animal
Model

Route of
Administrat
ion

Endpoint Result Citation

DNDI-6174 Rat Not Specified NOAEL

Established

in 28-day

study

[4][5]

Amphotericin

B

(Conventional

)

Mouse Intravenous LD50
~2.3 - 3.0

mg/kg
[6][7]

Amphotericin

B

(Conventional

)

Rat Intravenous LD50

4.2 mg/kg

(AB-

deoxycholate

)

[8]

Liposomal

Amphotericin

B

(AmBisome®

)

Mouse Intravenous LD50 > 175 mg/kg [6]

Liposomal

Amphotericin

B

ddY Mice Not Specified LD50 > 10.0 mg/kg [7]

Mechanisms of Toxicity
DNDI-6174
DNDI-6174 is a selective inhibitor of the Leishmania cytochrome bc1 complex (complex III of

the mitochondrial respiratory chain).[9][10][11][12] A primary concern for compounds with this

mechanism of action is potential toxicity to the host's mitochondria. However, preclinical studies

have indicated a significant therapeutic window, with limited activity against the mammalian

cytochrome bc1 complex.[1] The preclinical program for DNDI-6174, including pivotal 28-day

toxicity studies, was successfully completed, and a NOAEL was determined, supporting its

progression to clinical trials.[4][5]
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Amphotericin B
The toxicity of amphotericin B is primarily attributed to its interaction with sterols in cell

membranes. While it has a higher affinity for ergosterol, the main sterol in fungal and

Leishmania membranes, it also binds to cholesterol in mammalian cell membranes. This

interaction leads to the formation of pores, causing leakage of intracellular ions and

macromolecules, ultimately leading to cell death.[13] This non-selective action is the basis for

its significant side effects.

The most prominent and dose-limiting toxicity of amphotericin B is nephrotoxicity.[14] This is

thought to occur through two main mechanisms: direct damage to renal tubular epithelial cells

and constriction of renal arterioles, which reduces renal blood flow and glomerular filtration

rate.[14] Infusion-related reactions, such as fever, chills, and nausea, are also common and are

believed to be mediated by the release of pro-inflammatory cytokines.

Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
A common method to determine the cytotoxic potential of a compound is the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15][16][17]

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells,

mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan

crystals. The amount of formazan produced is proportional to the number of living cells.

General Protocol:

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Exposure: Treat the cells with various concentrations of the test compound (e.g.,

DNDI-6174 or amphotericin B) and incubate for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan

crystal formation.
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Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength

(typically 570 nm) using a microplate reader.

Data Analysis: The absorbance values are used to calculate the percentage of cell viability

compared to an untreated control. The IC50 value (the concentration of the compound that

inhibits 50% of cell growth) is then determined.

In Vivo Toxicity Assessment: Determination of No-
Observed-Adverse-Effect Level (NOAEL)
The NOAEL is the highest dose of a substance at which no statistically or biologically

significant adverse effects are observed in a treated group compared to a control group.[18][19]

[20][21][22] This is typically determined through repeated-dose toxicity studies in animals.

General Protocol (e.g., 28-day study in rats):

Group Allocation: Animals are randomly assigned to several groups, including a control

group (vehicle only) and at least three dose groups of the test compound.

Dosing: The compound is administered daily for 28 consecutive days via a clinically relevant

route (e.g., oral or intravenous).

Clinical Observations: Animals are observed daily for any signs of toxicity, including changes

in appearance, behavior, and body weight. Food and water consumption are also monitored.

Clinical Pathology: Blood and urine samples are collected at specified intervals to assess

hematology, clinical chemistry, and urinalysis parameters.

Necropsy and Histopathology: At the end of the study, all animals are euthanized, and a full

necropsy is performed. Organs are weighed, and tissues are collected for microscopic

examination (histopathology).

Data Evaluation: All data are statistically analyzed to identify any dose-related adverse

effects. The highest dose at which no adverse effects are observed is designated as the
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NOAEL.

Visualizations

In Vitro Cytotoxicity Assay (MTT)

Cell Seeding Compound Exposure MTT Addition Solubilization Absorbance Reading IC50 Determination

Click to download full resolution via product page

Generalized workflow for an in vitro cytotoxicity assay.

Amphotericin B Toxicity Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.doa.gov.my/doa/resources/aktiviti_sumber/sumber_awam/maklumat_racun_perosak/poster/33_bagaimana_menetapkan_NOAEL_LOAEL.pdf
https://www.nite.go.jp/en/chem/shiryo/ra/about_ra4.html
https://www.nite.go.jp/en/chem/shiryo/ra/about_ra4.html
https://pubmed.ncbi.nlm.nih.gov/18977273/
https://pubmed.ncbi.nlm.nih.gov/18977273/
https://pure.johnshopkins.edu/en/publications/estimation-of-acute-oral-toxicity-using-the-no-observed-adverse-e-4/
https://www.researchgate.net/publication/273208058_Determining_NOELNOAEL_in_Repeated-dose_Toxicity_Studies_When_the_Low_Dose_Group_Shows_Significant_Difference_in_Quantitative_Data
https://www.benchchem.com/product/b12381577#comparing-dndi-6174-and-amphotericin-b-toxicity-profiles
https://www.benchchem.com/product/b12381577#comparing-dndi-6174-and-amphotericin-b-toxicity-profiles
https://www.benchchem.com/product/b12381577#comparing-dndi-6174-and-amphotericin-b-toxicity-profiles
https://www.benchchem.com/product/b12381577#comparing-dndi-6174-and-amphotericin-b-toxicity-profiles
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12381577?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

